molecular formula C10H11ClF3N B7906168 2-(4-Chloro-3-(trifluoromethyl)phenyl)propan-2-amine

2-(4-Chloro-3-(trifluoromethyl)phenyl)propan-2-amine

Cat. No.: B7906168
M. Wt: 237.65 g/mol
InChI Key: AQWJFPVLCQKJCW-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-(trifluoromethyl)phenyl)propan-2-amine is a chemical compound with the CAS Number 1314785-60-8 . Its molecular formula is C 10 H 11 ClF 3 N, and it has a molecular weight of 237.65 . Researchers should note that this product requires specific storage conditions: it must be kept in a dark place under an inert atmosphere and stored at 2-8°C . As an amine derivative featuring a trifluoromethyl and chloro-substituted phenyl ring, this compound is of significant interest in modern chemical research. This class of compounds is frequently explored in various scientific fields, including medicinal chemistry for the synthesis of novel bioactive molecules and in materials science for the development of advanced functional materials. Please be advised that this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. According to safety information, this compound carries the hazard statements H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Researchers should consult the product's Safety Data Sheet (SDS) and conduct a comprehensive risk assessment before use.

Properties

IUPAC Name

2-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF3N/c1-9(2,15)6-3-4-8(11)7(5-6)10(12,13)14/h3-5H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWJFPVLCQKJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)Cl)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Temperature Effects

Comparative studies in toluene, dichloromethane, and THF reveal dichloromethane as optimal for nucleophilic substitution due to its low polarity, which reduces solvent interference with the transition state. Elevated temperatures (>30°C) promote elimination, forming 4-chloro-3-(trifluoromethyl)styrene as a byproduct.

Table 1: Solvent Screening for Nucleophilic Substitution

SolventYield (%)Byproduct Formation (%)
Dichloromethane85<5
Toluene7810
THF6520

Catalytic Enhancements

The addition of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improves yields by 15% in biphasic systems (water/dichloromethane). Similarly, microwave-assisted synthesis reduces reaction times from 24 hours to 2 hours, though scalability remains a challenge.

Purification and Characterization

Recrystallization and Chromatography

The crude amine is purified via recrystallization from ethanol/water (3:1), yielding white crystals with >99% purity (HPLC). For small-scale syntheses, silica gel chromatography with ethyl acetate/hexane (1:4) eluent effectively separates unreacted benzyl chloride.

Table 2: Purity Analysis by HPLC

Purification MethodPurity (%)Recovery (%)
Recrystallization99.285
Column Chromatography98.570

Spectroscopic Characterization

  • 1H NMR (400 MHz, DMSO-d6): δ 1.45 (s, 6H, CH(CH3)2), 3.20 (s, 1H, NH), 7.55–7.70 (m, 3H, aromatic).

  • MS (ESI) : m/z 251.67 [M+H]+, confirming molecular weight.

Industrial-Scale Considerations

Cost-Efficiency of Starting Materials

4-Chloro-3-(trifluoromethyl)benzyl chloride is commercially available at $120–150/kg, but in-house synthesis via chlorination of 3-(trifluoromethyl)benzyl alcohol reduces costs by 40%.

Waste Management

The process generates chloride-rich wastewater, requiring neutralization with NaOH before disposal. Solvent recovery systems (e.g., distillation) reclaim >90% of dichloromethane, aligning with green chemistry principles.

Emerging Methodologies

Biocatalytic Approaches

Recent studies explore transaminases for enantioselective synthesis of chiral analogs. While initial yields are low (30–40%), enzyme engineering (e.g., directed evolution) holds promise for sustainable production.

Flow Chemistry

Microreactor systems enable continuous synthesis, improving heat transfer and reducing reaction times by 50%. A prototype system achieved a throughput of 200 g/day with 88% yield .

Chemical Reactions Analysis

Types of Reactions: : This compound is versatile, undergoing oxidation, reduction, substitution, and coupling reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide can oxidize the amine group to a ketone.

  • Reduction: : Use of sodium borohydride or lithium aluminum hydride for reducing specific substituents.

  • Substitution: : Nucleophilic substitution reactions often employ halogenating agents.

  • Major Products: : Depending on the reaction, products can vary from simple derivatives to complex compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, particularly in the treatment of neurological disorders.

Case Study: Neuropharmacological Effects
Research has indicated that derivatives of this compound may exhibit activity at neurotransmitter receptors, which could lead to advancements in treating conditions such as depression and anxiety disorders. A study published in Journal of Medicinal Chemistry (2023) evaluated its efficacy in preclinical models, demonstrating significant improvements in behavioral assays indicative of antidepressant activity.

Material Science

In material science, the compound's unique trifluoromethyl group enhances its stability and solubility in various solvents, making it suitable for applications in polymer chemistry.

Data Table: Properties Relevant to Material Science

PropertyValue
SolubilityHigh in organic solvents
Thermal StabilityStable up to 200°C
CompatibilityCompatible with various polymers

Agrochemicals

The chlorinated and trifluoromethyl substituents suggest potential applications in agrochemicals as a pesticide or herbicide. The fluorine atoms can enhance the lipophilicity of the molecule, potentially increasing its effectiveness as a crop protection agent.

Case Study: Pesticidal Activity
A research article published in Pesticide Biochemistry and Physiology (2024) reported on the synthesis of analogs based on this compound that demonstrated promising insecticidal properties against common agricultural pests. The study highlighted a significant reduction in pest populations when applied at recommended dosages.

Mechanism of Action

The compound interacts with various biochemical pathways, primarily through its amine group which can form hydrogen bonds and ionic interactions with biological targets. This allows it to influence enzyme activities or receptor bindings in medical and biological research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-(4-Chloro-3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride C₁₀H₁₂Cl₂F₃N 274.11 4-Cl, 3-CF₃ Hydrochloride salt; enhanced solubility in polar solvents; storage under inert gas.
2-[4-(Trifluoromethyl)phenyl]propan-2-amine C₁₀H₁₂F₃N 203.20 4-CF₃ (no Cl) Free base; boiling point: 219.7°C ; higher volatility compared to chloride analogs.
2-(4-Fluoro-3-(trifluoromethyl)phenyl)propan-2-amine C₁₀H₁₁F₄N 221.20 4-F, 3-CF₃ Reduced steric bulk vs. Cl; lower molecular weight; altered electronic effects.
2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride C₁₀H₁₄Cl₂FN 244.13 3-Cl, 2-F, 2-methyl Branched amine structure; dual halogen substitution; potential CNS activity.
1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride C₁₀H₁₁F₃N·HCl 247.66 Cyclopropane ring, 3-CF₃ Increased steric hindrance; potential for unique binding in receptor sites.
Sorafenib Tosylate (pharmaceutical analog) C₂₁H₁₆ClF₃N₄O₃·C₇H₈O₃S 637.00 4-Cl-3-CF₃-phenylurea moiety Clinically approved kinase inhibitor; demonstrates bioactivity of CF₃/Cl motifs.

Key Comparative Insights

Substituent Effects on Physicochemical Properties

  • Chlorine vs. Fluorine : Replacing 4-Cl with 4-F (as in ) reduces molecular weight by ~16% and alters electronic effects. Fluorine’s smaller size and stronger electron-withdrawing nature may enhance metabolic stability compared to chlorine .
  • Trifluoromethyl Group : The 3-CF₃ group in all analogs contributes to high lipophilicity (LogP ~2–3), favoring blood-brain barrier penetration. This is critical for CNS-targeting compounds .

Structural Modifications and Bioactivity Cyclopropane Integration: 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride () introduces a rigid cyclopropane ring, which may restrict conformational flexibility and improve target selectivity . Pharmaceutical Relevance: Sorafenib Tosylate () shares the 4-Cl-3-CF₃-phenyl motif, validating its role in kinase inhibition.

Salt vs. Free Base Forms

  • The hydrochloride salt form of the target compound () offers improved aqueous solubility compared to the free base (e.g., 2-[4-(trifluoromethyl)phenyl]propan-2-amine), making it more suitable for formulation in drug development .

Biological Activity

2-(4-Chloro-3-(trifluoromethyl)phenyl)propan-2-amine, also known as a trifluoromethyl-substituted amine, has garnered attention in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties is crucial for evaluating its therapeutic applications.

  • Molecular Formula : C₁₀H₁₂ClF₃N
  • Molecular Weight : 274.11 g/mol
  • CAS Number : Not available

Biological Activity Overview

The compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. These activities are largely attributed to the presence of the trifluoromethyl group, which enhances the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups often display enhanced antimicrobial properties. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains, including E. faecalis and P. aeruginosa. The minimum inhibitory concentration (MIC) for related compounds ranged from 40 to 50 µg/mL .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Studies have demonstrated that similar trifluoromethyl-substituted amines can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and angiogenesis. For example, IC₅₀ values for related compounds have been reported between 1.50 µM and 20 µM against various cancer cell lines, indicating potent activity .

Case Study: Structure-Activity Relationship (SAR)

A study investigating the SAR of trifluoromethyl-substituted compounds revealed that the presence of the trifluoromethyl group significantly enhances potency against cancer cell lines compared to their non-fluorinated counterparts. This enhancement is attributed to improved binding affinity to target proteins involved in cancer progression .

Summary of Biological Activities

Activity Type Target Organisms/Cells Reported IC₅₀/MIC Values References
AntimicrobialE. faecalis, P. aeruginosaMIC: 40-50 µg/mL
AnticancerVarious cancer cell linesIC₅₀: 1.50 - 20 µM

The biological activity of this compound is believed to involve:

  • Inhibition of Enzyme Activity : The trifluoromethyl group may enhance binding to enzymes involved in metabolic pathways critical for cancer cell survival.
  • Disruption of Cell Signaling : Compounds with similar structures have been shown to interfere with growth factor signaling pathways, leading to reduced tumor growth and increased apoptosis in cancer cells .

Q & A

Q. What are the recommended synthetic routes for 2-(4-Chloro-3-(trifluoromethyl)phenyl)propan-2-amine, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, halogenated intermediates like 4-chloro-3-(trifluoromethyl)phenyl derivatives can react with propan-2-amine precursors under controlled conditions. Microwave-assisted synthesis (as seen in related pyridazine analogs) improves regioselectivity and reduces reaction time . Optimization strategies include:

  • Using catalysts like Pd for cross-coupling reactions.
  • Adjusting solvent polarity (e.g., DMF for polar intermediates) to enhance solubility.
  • Temperature gradients (e.g., 60–80°C) to minimize side reactions.
    Purification via column chromatography or recrystallization ensures high yields (>80%) .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., trifluoromethyl and chloro groups) and backbone structure.
  • Mass Spectrometry (EI/ESI) : Validates molecular weight (e.g., [M+H]+ peaks at m/z 266.6) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%).
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. How do structural modifications at the phenyl ring influence the compound’s physicochemical properties and reactivity?

Methodological Answer: Substituent effects are systematically studied via:

  • Electron-Withdrawing Groups (EWGs) : Trifluoromethyl and chloro groups enhance electrophilicity, affecting nucleophilic attack sites.
  • Steric Effects : Bulkier substituents (e.g., methyl in analogs) reduce reaction rates in SNAr mechanisms.
  • LogP Measurements : Fluorinated groups increase lipophilicity, impacting bioavailability . Computational tools (e.g., DFT) predict Hammett constants (σ) to quantify electronic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different assay systems?

Methodological Answer: Discrepancies often arise from:

  • Assay Conditions : Variations in pH, temperature, or solvent (DMSO vs. aqueous buffers) alter compound stability. Validate using LC-MS to detect degradation products .
  • Enantiomeric Purity : Chiral HPLC or circular dichroism (CD) ensures stereochemical consistency, as impurities in racemic mixtures may skew results .
  • Orthogonal Assays : Compare enzymatic inhibition (e.g., mitochondrial complex IV) with cell-based assays to confirm target engagement .

Q. What strategies determine the enantiomeric purity of this compound, given its potential stereochemical implications?

Methodological Answer:

  • Chiral Stationary Phases (CSPs) : Use amylose- or cellulose-based HPLC columns (e.g., Chiralpak AD-H) with hexane:isopropanol gradients for separation .
  • Stereoselective Synthesis : Employ asymmetric catalysis (e.g., BINAP-Ru complexes) to favor specific enantiomers during amine formation .
  • Vibrational Optical Activity (VOA) : Combines Raman and ROA spectroscopy to assign absolute configurations .

Q. What computational modeling approaches predict the binding affinity to biological targets like mitochondrial complex inhibitors?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Simulates interactions with mitochondrial targets (e.g., cytochrome c oxidase) using crystal structures (PDB: 5XTD) .
  • MD Simulations (GROMACS) : Evaluates binding stability over 100-ns trajectories, highlighting key residues (e.g., His240, Glu198) .
  • QSAR Models : Correlate substituent parameters (e.g., π, MR) with IC50 values to prioritize analogs .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
  • Waste Disposal : Segregate halogenated waste for incineration or licensed hazardous waste contractors .

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